molecular formula C20H24N2O3S B563394 Desacetyl Diltiazem-d3 CAS No. 1246815-32-6

Desacetyl Diltiazem-d3

Cat. No.: B563394
CAS No.: 1246815-32-6
M. Wt: 375.501
InChI Key: NZHUXMZTSSZXSB-JYDNCUBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Desacetyl Diltiazem-d3 interacts with various enzymes and proteins in the body. It is a product of the metabolism of Diltiazem, which is known to interact with carboxylic acids to form heterosynthons . The N, N - (dimethyl)ethylamine fragment of the Diltiazem molecule interacts with the carboxylic groups of the acids .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This action influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has a higher affinity to CYP2D6 compared with CYP3A4, suggesting that its metabolism via CYP2D6 is the preferred pathway in vivo . This interaction with biomolecules leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. A study found that plasma samples buffered with 1% of 0.1 M NaF solution were able to limit the degradation of Diltiazem to Desacetyl Diltiazem for longer storage periods at -70 °C .

Metabolic Pathways

This compound is involved in the metabolic pathways of Diltiazem. Diltiazem is metabolized by N-demethylation, O-demethylation, and deacetylation . This compound is a product of this deacetylation process .

Transport and Distribution

It is known that Diltiazem and its metabolites are rapidly desacetylated by the rat jejunum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desacetyl Diltiazem-d3 involves the deacetylation of Diltiazem followed by the introduction of deuterium atoms. The process typically starts with Diltiazem, which undergoes hydrolysis to remove the acetyl group, forming Desacetyl Diltiazem. This intermediate is then subjected to deuterium exchange reactions to replace specific hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in achieving the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Desacetyl Diltiazem-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Desacetyl Diltiazem-d3 is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it an invaluable tool in pharmacokinetic studies and analytical method development .

Properties

IUPAC Name

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHUXMZTSSZXSB-JYDNCUBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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